molecular formula C8H13IO B11862779 4-(2-Iodoethyl)cyclohexanone CAS No. 219945-60-5

4-(2-Iodoethyl)cyclohexanone

Cat. No.: B11862779
CAS No.: 219945-60-5
M. Wt: 252.09 g/mol
InChI Key: SSCFVSOSHQEZAA-UHFFFAOYSA-N
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Description

4-(2-Iodoethyl)cyclohexanone is an organic compound with the molecular formula C8H13IO It is a derivative of cyclohexanone, where an iodoethyl group is attached to the fourth carbon of the cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Iodoethyl)cyclohexanone typically involves the iodination of cyclohexanone derivatives. One common method is the reaction of cyclohexanone with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Iodoethyl)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The iodoethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclohexanone derivatives.

Scientific Research Applications

4-(2-Iodoethyl)cyclohexanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Iodoethyl)cyclohexanone involves its interaction with specific molecular targets. The iodoethyl group can participate in nucleophilic substitution reactions, while the ketone group can undergo various transformations. These interactions can modulate biochemical pathways and influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: The parent compound, lacking the iodoethyl group.

    4-(2-Bromoethyl)cyclohexanone: Similar structure with a bromoethyl group instead of an iodoethyl group.

    4-(2-Chloroethyl)cyclohexanone: Similar structure with a chloroethyl group.

Uniqueness

4-(2-Iodoethyl)cyclohexanone is unique due to the presence of the iodoethyl group, which imparts distinct reactivity and potential applications compared to its bromo and chloro analogs. The iodine atom’s larger size and higher reactivity can lead to different reaction pathways and products.

Properties

IUPAC Name

4-(2-iodoethyl)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IO/c9-6-5-7-1-3-8(10)4-2-7/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCFVSOSHQEZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1CCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450986
Record name 4-(2-iodoethyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219945-60-5
Record name 4-(2-iodoethyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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